(4R)-1-Boc-4-phenoxy-D-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Chemical Reactivity and Derivatization Pathways of 4r 1 Boc 4 Phenoxy D Proline
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of amide and ester derivatives, as well as reduction to the corresponding alcohol.
The carboxylic acid of (4R)-1-Boc-4-phenoxy-D-proline can be readily activated to form amide bonds with a wide range of amines, a fundamental transformation in peptide synthesis and the creation of small molecule libraries. This process typically involves the use of coupling reagents to convert the carboxylic acid into a more reactive species, such as an active ester or acylphosphonium salt, which is then susceptible to nucleophilic attack by an amine. uniurb.itsigmaaldrich.cn
Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.com Other highly effective reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.cnpeptide.com The choice of reagent and conditions depends on the specific amine substrate and the desired scale of the reaction. For instance, the mixed anhydride (B1165640) method, using reagents like ethyl chloroformate, is also a viable strategy for amide bond formation. orgsyn.org
These reactions are crucial for incorporating the unique phenoxy-proline scaffold into peptides and other complex molecules, enabling the exploration of structure-activity relationships. nih.gov
Table 1: Examples of Amide Bond Formation Reactions
| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| Boc-L-proline | L-diphenylamino alcohol | Ethyl chloroformate, Triethylamine | N-Boc proline amide | orgsyn.org |
| Carboxylic Acid | Amine | HBTU, Hünig's base | Amide | organic-chemistry.org |
| Carboxylic Acid | Urea | Boric acid, heat | Primary Amide | semanticscholar.org |
| Carboxylic Acid | Amine | (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), 2,6-lutidine | Amide | organic-chemistry.org |
Esterification of the carboxylic acid group of this compound serves multiple purposes. It can protect the carboxyl group during subsequent synthetic steps, enhance solubility, or provide a handle for further functionalization or analytical detection. nih.govaksci.com For example, conversion to a methyl or ethyl ester is a common strategy. This can be achieved through various methods, including reaction with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions or by using alkylating agents. A patent describes a process for synthesizing N-Boc-cis-4-hydroxyproline methyl ester by first protecting the amino group with Boc anhydride and then performing esterification with methanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. google.com A similar strategy could be applied to the phenoxy analogue.
The synthesis of more complex esters, such as phenacyl esters, has also been reported for related proline derivatives. For instance, (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methoxyethoxy)pyrrolidine-2-carboxylic acid was reacted with 2-bromo-1-phenylethanone in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding phenacyl ester. google.com This type of functionalization can introduce new chemical properties or act as a precursor for further transformations.
Table 2: Esterification Reactions of Proline Derivatives
| Starting Material | Reagents | Product | Purpose/Application | Reference |
|---|
The carboxylic acid of this compound can be selectively reduced to the corresponding primary alcohol, (4R)-1-Boc-4-phenoxy-D-prolinol. This transformation is valuable as it provides access to chiral amino alcohols, which are important building blocks in their own right. The key challenge is to achieve reduction of the carboxylic acid without affecting the Boc protecting group or the phenoxy ether linkage.
Standard reducing agents like lithium aluminum hydride (LiAlH4) are often too reactive and can cleave the Boc group. Milder and more selective reducing agents are therefore preferred. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2), are commonly used for the selective reduction of carboxylic acids in the presence of other functional groups like esters and amides. Another approach involves converting the carboxylic acid to a mixed anhydride (e.g., with ethyl chloroformate) followed by reduction with a mild hydride source like sodium borohydride (B1222165) (NaBH4). This two-step procedure often provides better chemoselectivity. The resulting (4R)-1-Boc-4-phenoxy-D-prolinol can be used in the synthesis of ligands for catalysis or as a chiral auxiliary.
Modifications of the Phenoxy Group
The phenoxy group offers a second major site for derivatization, allowing for the introduction of diverse functionalities onto the aromatic ring.
The phenoxy group is an ortho-, para-directing activating group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the phenyl ring, such as nitro or halo groups. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, or with milder reagents like copper nitrate. rsc.orggoogle.comgoogle.com The reaction conditions must be carefully controlled to avoid over-nitration or side reactions. The resulting nitro-phenoxy derivatives can serve as precursors for other functional groups; for instance, the nitro group can be reduced to an amine, which can then be further derivatized. Halogenation, such as bromination or iodination, can also be performed using appropriate electrophilic halogen sources, providing handles for subsequent cross-coupling reactions.
To utilize the power of palladium-catalyzed cross-coupling, a halo-phenoxy analogue of the title compound, such as (4R)-1-Boc-4-(4-bromophenoxy)-D-proline or (4R)-1-Boc-4-(4-iodophenoxy)-D-proline, must first be synthesized. This can be accomplished via electrophilic halogenation as described above or by synthesizing the proline derivative from a pre-halogenated phenol (B47542).
Once the halo-phenoxy analogue is in hand, a variety of C-C and C-N bonds can be formed:
Suzuki Coupling: This reaction pairs the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. This has been demonstrated on iodophenyl ethers of hydroxyproline (B1673980), indicating its applicability for creating complex biaryl-proline conjugates. rsc.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. researchgate.netmdpi.comrsc.org This method allows for the introduction of alkyne functionalities, which are valuable for click chemistry or as precursors for other transformations. Successful Sonogashira reactions have been reported for iodophenyl ethers of hydroxyproline on a solid phase. scispace.com
Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org It allows for the synthesis of a wide array of arylamine-substituted proline derivatives, which are of significant interest in medicinal chemistry. nih.govimperial.ac.uk
These cross-coupling reactions dramatically expand the synthetic utility of the this compound scaffold, enabling the creation of highly diverse and complex molecular architectures. nih.govnih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Aryl Iodide/Bromide | Boronic Acid | Pd catalyst, Base | Biaryl Compound | rsc.org |
| Sonogashira Coupling | Aryl Iodide/Bromide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne | mdpi.comscispace.com |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |
Ether Cleavage Reactions
The phenoxy group in this compound is an aryl ether, which is generally characterized by high chemical stability. Cleavage of this C-O bond typically requires harsh reaction conditions with strong acids. masterorganicchemistry.comlibretexts.org The most common reagents for this transformation are hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org
The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the phenoxy moiety into a better leaving group (a phenol). masterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the electrophilic C4 carbon of the pyrrolidine (B122466) ring. libretexts.org Given that the carbon atom of the phenyl ring is sp²-hybridized, it is not susceptible to standard SN1 or SN2 reactions. masterorganicchemistry.com Therefore, the cleavage exclusively breaks the C4-O bond, yielding (4R)-1-Boc-4-hydroxy-D-proline and phenol as the products. It is important to note that the strong acidic conditions required for ether cleavage will simultaneously remove the acid-labile tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.org
| Reagent | Conditions | Products | Mechanism Type |
| Hydroiodic Acid (HI) | High Temperature | (4R)-4-Hydroxy-D-proline, Phenol, Iodoalkane (from Boc group) | SN2 at C4 |
| Hydrobromic Acid (HBr) | High Temperature | (4R)-4-Hydroxy-D-proline, Phenol, Bromoalkane (from Boc group) | SN2 at C4 |
This table presents generalized conditions for aryl ether cleavage based on established principles of organic reactivity. Specific experimental data for this compound was not found in the provided search results.
Reactivity of the Pyrrolidine Nitrogen and Ring System (Post-Boc Removal)
The Boc protecting group on the pyrrolidine nitrogen is crucial for modulating the reactivity of the amine and for many synthetic manipulations of the proline ring. Its removal is a key step that opens up a wide array of derivatization pathways. Deprotection is typically accomplished under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgresearchgate.net This process is efficient and yields the ammonium (B1175870) salt of (4R)-4-phenoxy-D-proline, which can then be used directly or neutralized for subsequent reactions. organic-chemistry.org
Once the pyrrolidine nitrogen is deprotected to a free secondary amine, it becomes a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These modifications are fundamental in peptide synthesis and for creating novel organocatalysts. rsc.orggoogle.com
N-Acylation is the formation of an amide bond and is one of the most common transformations. This can be achieved by reacting the deprotected (4R)-4-phenoxy-D-proline with an acylating agent such as a carboxylic acid, acid chloride, or anhydride. When using a carboxylic acid, a coupling agent is required to facilitate the reaction. Common coupling agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which is effective for sterically demanding couplings. acs.org This method allows for the introduction of a vast range of functional groups onto the nitrogen atom. nih.gov
N-Alkylation introduces an alkyl group onto the pyrrolidine nitrogen. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and lower yields, reductive amination provides a more controlled alternative. Another strategy involves modifying the amino acid before ring formation or utilizing specific protecting group strategies that allow for alkylation. acs.org The ability to introduce various N-alkyl substituents is valuable for tuning the steric and electronic properties of peptides and catalysts. rsc.org
| Reaction Type | Reagents | Product Type | Significance |
| N-Acylation | Carboxylic Acid, HBTU, DIPEA | N-Acyl-4-phenoxy-D-proline | Peptide synthesis, functional group introduction acs.orgnih.gov |
| N-Acylation | Acid Chloride or Anhydride, Base | N-Acyl-4-phenoxy-D-proline | Synthesis of amides google.com |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl-4-phenoxy-D-proline | Modulation of steric/electronic properties rsc.org |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-4-phenoxy-D-proline | Controlled alkylation acs.org |
This table summarizes common N-alkylation and N-acylation reactions applicable to the deprotected form of this compound, based on established synthetic protocols for proline and its derivatives.
The chiral scaffold of the 4-phenoxy-D-proline ring provides a powerful tool for directing the stereochemistry of subsequent reactions on the pyrrolidine ring. After Boc-deprotection and optional re-protection with a different N-protecting group, stereoselective alkylations can be performed at positions adjacent to the existing stereocenters, such as the C2 (α-carbon) or C5 positions. nih.gov
This strategy typically involves the generation of a proline enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). nih.govacs.org The stereochemical outcome of the subsequent alkylation with an electrophile (e.g., an alkyl halide) is strongly influenced by the stereochemistry at C4 and the nature of the N-protecting group. nih.gov The bulky N-protecting group and the C4-phenoxy substituent create a biased conformational environment, forcing the incoming electrophile to approach from the less sterically hindered face of the enolate. This "substrate control" allows for the synthesis of highly substituted proline derivatives with excellent diastereoselectivity. nih.gov For instance, studies on analogous 4-substituted N-Boc-proline methyl esters have shown that the diastereoselectivity of alkylation is dependent on both the alkylating agent and the specific N-protecting group used. nih.gov
| Transformation | Key Reagents | Stereochemical Control | Outcome |
| α-Alkylation (at C2) | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | The C4-phenoxy group and N-protecting group direct the approach of the electrophile to the enolate face. nih.gov | Diastereomerically enriched α-alkylated 4-phenoxy-D-proline derivative. |
| Alkylation at C5 | 1. Strong Base (e.g., KHMDS) 2. Alkyl Halide (R-X) | The existing stereocenters at C2 and C4 direct the approach of the electrophile. nih.govacs.org | Diastereomerically enriched C5-alkylated 4-phenoxy-D-proline derivative. |
This table outlines strategies for stereoselective transformations on the proline ring, drawing analogies from published research on similarly substituted proline systems. nih.govacs.org
Applications in Advanced Asymmetric Catalysis and Chiral Auxiliary Systems
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis, complementing biocatalysis and metal catalysis. 20.210.105 Proline-based catalysts are central to this field, operating through key intermediates like enamines and iminium ions. wikipedia.org
(4R)-1-Boc-4-phenoxy-D-proline and its derivatives are proficient in catalyzing classic carbon-carbon bond-forming reactions through an enamine mechanism. In this mode of activation, the secondary amine of the proline catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. wikipedia.org20.210.105
Aldol (B89426) Reaction: The direct asymmetric aldol reaction, which unites a ketone donor with an aldehyde acceptor, is a benchmark for testing the efficacy of new organocatalysts. Derivatives of 4-hydroxyproline, the precursor to 4-phenoxy-proline, have been shown to be effective catalysts. For instance, (2S,4R)-4-alkoxyprolines have been used at low catalyst loadings (5 mol%) to catalyze the reaction between acetone (B3395972) and various benzaldehydes, achieving good yields and enantioselectivities up to 89% ee. rsc.org Prolinamides, which are closely related, have also been identified as superior catalysts compared to proline in many asymmetric reactions. researchgate.net The success of these reactions often relies on the formation of a six-membered, Zimmerman-Traxler-like transition state, where the catalyst's carboxylic acid group activates the aldehyde electrophile through hydrogen bonding. wikipedia.orgclockss.org
Mannich Reaction: In the Mannich reaction, the enamine intermediate generated from an aldehyde and a proline catalyst attacks an imine electrophile. This reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable synthetic building blocks. 20.210.105nih.gov Proline and its derivatives have proven to be exceptional catalysts for this transformation, particularly with N-Boc-protected imines, yielding products with very high enantioselectivities. 20.210.105nih.gov
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, can also be effectively catalyzed. Proline derivatives facilitate the addition of ketones and aldehydes to nitroolefins and other Michael acceptors. scirp.orgnih.gov The catalyst forms an enamine that then adds to the electrophile, with the stereochemical outcome dictated by the chiral environment of the catalyst.
Table 1: Performance of Proline Derivatives in Enamine-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrates | Yield (%) | Stereoselectivity (ee/dr) |
|---|---|---|---|---|
| Aldol Reaction | (2S,4R)-4-alkoxyproline (5 mol%) | Acetone, Benzaldehydes | 45-95 | 55-89% ee |
| Mannich Reaction | L-proline | Acetaldehyde, N-Boc-imines | High | ~99% ee |
| Michael Addition | Prolinamide derivative | Aldehydes, Nitroolefins | High | High |
In contrast to enamine catalysis where the catalyst makes the carbonyl donor nucleophilic, iminium catalysis involves the catalyst rendering a carbonyl compound more electrophilic. This is achieved by the condensation of the secondary amine of the proline catalyst with an α,β-unsaturated aldehyde or ketone, forming a chiral iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a weak nucleophile. While proline itself can be used, its efficiency can be modest in certain reactions like 1,4-reductions. nih.gov However, encapsulating the proline-catalyzed reaction within a supramolecular resorcinarene (B1253557) capsule has been shown to dramatically increase enantioselectivities to over 90% ee, highlighting the sensitivity of iminium catalysis to the reaction environment. nih.gov
The functionality within this compound allows it to act as a bifunctional catalyst. While the secondary amine acts as a Lewis base to form enamines, the carboxylic acid can act as a Brønsted acid. This acidic site is crucial for activating the electrophile (e.g., an aldehyde in an aldol reaction) via hydrogen bonding, orienting it for a stereoselective attack by the enamine. clockss.org This dual activation model is a key principle in proline catalysis. clockss.org Furthermore, the phenoxy group itself can engage in non-covalent interactions, such as π-π stacking, which can help organize the transition state assembly and enhance stereocontrol. pkusz.edu.cn In some contexts, modified phenols have been shown to exhibit enhanced catalytic activity due to electrostatic effects, acting as potent Brønsted acid catalysts. rsc.org
The substituent at the C4-position of the pyrrolidine (B122466) ring plays a critical role in modulating the catalyst's activity and selectivity. The 4-phenoxy group in this compound exerts a significant steric and electronic influence.
Sterically, the bulky phenoxy group helps to create a well-defined chiral pocket around the catalytic site. This steric hindrance effectively shields one face of the enamine or iminium ion intermediate, directing the incoming electrophile or nucleophile to the opposite face, thereby controlling the stereochemical outcome of the reaction.
Electronically, the oxygen atom of the phenoxy group can influence the electronic properties of the pyrrolidine ring. More importantly, the aromatic ring of the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with the substrates. pkusz.edu.cn These interactions can further stabilize the desired transition state, leading to higher enantioselectivity. For example, in sulfa-Michael additions catalyzed by N-heterocyclic carbenes, such non-covalent interactions have been proposed to be key for facial discrimination. pkusz.edu.cn The introduction of substituents on the phenoxy ring itself can further tune these interactions, providing a modular handle for optimizing catalytic performance for specific reactions. researchgate.net
Chiral Ligand Design for Metal-Mediated Asymmetric Reactions
Beyond organocatalysis, proline derivatives are valuable as chiral ligands in metal-catalyzed asymmetric synthesis. The rigid pyrrolidine scaffold provides a robust backbone for creating a defined stereochemical environment around a metal center.
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrrolidine ring and one of the oxygen atoms of the carboxylate group after deprotection of the Boc group. bccampus.caresearchgate.net This forms a stable five-membered chelate ring.
Palladium(II) complexes, in particular, have been extensively studied. Palladium(II) acetate (B1210297) reacts with proline and its homologs to form square planar bis-chelated complexes. researchgate.net These complexes are active catalysts for various reactions, including the oxidative coupling of olefins and phenylboronic acids. researchgate.net The chiral environment created by the two coordinated proline ligands can induce asymmetry in the products. The development of novel chiral diphosphine ligands for palladium catalysis has also led to highly efficient and enantioselective transformations, such as intramolecular hydroarylation, underscoring the importance of the ligand sphere in achieving stereocontrol. nih.gov The coordination of the chiral ligand to the metal restricts the possible reaction pathways, favoring the one that leads to a single enantiomer of the product. libretexts.orgorientjchem.org
Enantioselective Transformations Mediated by Metal-Proline Complexes
The use of proline and its derivatives as chiral ligands in metal-catalyzed enantioselective reactions is a cornerstone of modern asymmetric synthesis. rsc.org After the removal of the tert-butoxycarbonyl (Boc) protecting group, the secondary amine of the 4-phenoxy-D-proline moiety becomes available to coordinate with a variety of transition metals, such as copper, palladium, rhodium, and iridium. rsc.orgnih.govdokumen.pub The resulting metal-proline complexes can act as potent chiral catalysts.
The phenoxy group at the C4 position of the pyrrolidine ring plays a crucial role. It exerts significant steric influence, helping to create a well-defined and rigid chiral pocket around the metal center. This steric hindrance can effectively dictate the trajectory of incoming substrates, leading to high levels of enantioselectivity in the catalyzed transformation. Furthermore, the electronic properties of the phenoxy group can modulate the reactivity and stability of the catalytic complex.
While direct literature on metal complexes of (4R)-4-phenoxy-D-proline is specific, the principles are well-established with structurally similar 4-substituted prolinamides and other derivatives. researchgate.netresearchgate.net These complexes have been successfully employed in a range of transformations, including alkylations, aldol reactions, and Michael additions. researchgate.netresearchgate.net The catalyst's performance is often tuned by modifying the substituent on the proline ring, and the phenoxy group represents a significant modification for creating a unique steric and electronic environment. rsc.org
Table 1: Influence of Proline Ligand Substitution on Metal-Catalyzed Reactions
| Metal Center | Proline Ligand Feature | Potential Effect on Catalysis | Representative Reaction Types |
|---|---|---|---|
| Copper(II) | Bulky C4-substituent (e.g., Phenoxy) | Increased steric shielding of one face of the substrate, enhancing enantioselectivity. | Asymmetric Alkylation, Henry Reactions |
| Palladium(0) | Electron-donating/withdrawing C4-substituent | Modulation of the electronic density at the metal center, affecting catalytic activity. | Allylic Alkylation, Cross-Coupling |
| Rhodium(I) | Rigidified pyrrolidine ring | Creation of a more defined chiral environment, leading to higher enantiomeric excesses. | Asymmetric Hydrogenation |
Building Block in the Synthesis of Chiral Scaffolds and Biologically Relevant Molecules
Incorporation into Peptidomimetics and Conformationally Constrained Peptides
Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.govbeilstein-journals.org Incorporating non-natural amino acids like this compound into a peptide sequence is a powerful strategy to overcome these limitations by creating peptidomimetics with improved properties. nih.govupc.edu
The proline ring itself restricts the peptide backbone's flexibility. upc.edu The addition of the bulky phenoxy group at the C4 position introduces further significant conformational constraints. This forces the peptide backbone to adopt specific secondary structures, such as β-turns or helices, which may be the bioactive conformation. beilstein-journals.org By pre-organizing the peptide into its active shape, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and specificity. upc.edu The phenoxy group can also engage in favorable aromatic (π-π or CH-π) interactions with target receptors and can improve lipophilicity, which may enhance cell permeability. nih.govrsc.org A general method known as "proline editing" allows for the synthesis of peptides with various 4-substituted prolines, including those with phenoxy ethers, to systematically study these effects. acs.org
Table 2: Strategies for Peptide Conformational Constraint Using Proline Analogs
| Constraint Strategy | Proline Analog Example | Effect on Peptide Structure | Desired Outcome |
|---|---|---|---|
| Backbone Rigidity | This compound | Introduction of steric bulk restricts torsion angles (φ, ψ), inducing specific turns. | Enhanced binding affinity, increased proteolytic stability. |
| Side-Chain Restriction | α-methyl-proline | Limits side-chain movement, orienting functional groups for optimal receptor interaction. | Improved target selectivity. |
| Amide Bond Isomerization | 5,5-dimethylproline | Locks the preceding peptide bond in a cis conformation. | Stabilizes a specific bioactive conformation. |
| Inductive Effects | (4R)-1-Boc-4-fluoro-D-proline | Alters the electronic nature of the pyrrolidine ring, influencing pKa and hydrogen bonding. | Fine-tuning of binding interactions and stability. |
Synthesis of Complex Nitrogen-Containing Heterocyclic Ring Systems
Chiral nitrogen-containing heterocycles are prevalent motifs in pharmaceuticals and natural products. nih.govmdpi.com this compound serves as an excellent chiral starting material for the synthesis of more complex heterocyclic systems, where the stereochemistry of the proline ring is transferred to the final product. nih.govresearchgate.net
The synthetic utility of this building block stems from the versatile chemistry of the pyrrolidine ring and its functional groups. The carboxylic acid can be reduced or converted to other functionalities, while the Boc-protected nitrogen can be deprotected and involved in cyclization reactions. One powerful approach is the use of multicomponent reactions (MCRs), such as the Ugi reaction. researchgate.net An MCR strategy could involve the deprotection of the Boc group followed by an intramolecular cyclization to rapidly construct diverse and complex heterocyclic scaffolds. beilstein-journals.orgresearchgate.net The phenoxy group is carried through the synthesis, becoming an integral substituent on the final heterocyclic core, influencing its biological activity and properties.
Table 3: Examples of Heterocyclic Scaffolds Derived from Amino Acid Precursors
| Heterocycle Class | Synthetic Strategy | Role of Proline Derivative | Example Scaffold |
|---|---|---|---|
| Pyrrolizidinones | Intramolecular amidation | Chiral backbone and substituent carrier | Substituted pyrrolizidinone core |
| Spirocycles | Phase-transfer catalyzed alkylation | Enantioselective formation of a spirocyclic center. nih.gov | 5-Azaspiro[2.4]heptane |
| Bridged Bicyclics | Domino carbocyclization | Formation of a bridged ring system via stereoselective cyclization. | Bridged N-bicyclic structures |
| Fused Pyrimidines | Condensation reactions | Provides the chiral pyrrolidine portion of a fused heterocyclic system. nih.gov | Pyrazolo/triazolo[1,5-a]pyrimidines |
Role in Target-Oriented Synthesis of Single Enantiomer Compounds
The synthesis of complex bioactive molecules as single enantiomers is a primary goal of pharmaceutical chemistry to maximize efficacy and minimize side effects. Chiral building blocks like this compound are invaluable in target-oriented synthesis, providing a stereochemically defined fragment that can be elaborated into the final target molecule. dokumen.pub This approach, known as a chiron-based synthesis, often simplifies complex synthetic routes by embedding chirality into the structure from an early stage. nih.govresearchgate.net
A prominent example of the utility of 4-substituted prolines is in the development of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govnih.govacs.org These inhibitors, which are crucial components of Proteolysis Targeting Chimeras (PROTACs), feature a substituted hydroxyproline (B1673980) core that is essential for binding. acs.org Syntheses of these inhibitors often start from (2S,4R)-4-hydroxyproline. nih.gov The use of a pre-functionalized derivative like this compound allows for the direct introduction of a key pharmacophoric element, potentially streamlining the synthesis and enabling the exploration of new structure-activity relationships. nih.gov By starting with the correct enantiomer and substitution pattern, chemists can avoid challenging stereochemical manipulations later in the synthetic sequence. nih.gov
Table 4: Proline Derivatives as Chiral Building Blocks in Target-Oriented Synthesis
| Target Molecule Class | Role of Proline Derivative | Key Synthetic Transformation | Example |
|---|---|---|---|
| VHL Ligase Inhibitors | Provides the core (2S,4R)-hydroxyproline mimetic for binding. nih.govacs.org | Amide coupling with a substituted benzylamine. nih.gov | VH032 and derivatives |
| Hepatitis C (HCV) Inhibitors | Forms a key spirocyclic proline analogue within the drug structure. nih.gov | Enantioselective alkylation and cyclization. nih.gov | Ledipasvir |
| Enzyme Inhibitors | Serves as a conformationally rigid scaffold. researchgate.net | Peptide coupling, functional group manipulation. | Angiotensin-converting-enzyme (ACE) inhibitors |
Mechanistic Investigations and Computational Analysis of 4r 1 Boc 4 Phenoxy D Proline and Its Derivatives
Mechanistic Elucidation of Catalytic Processes
Experimental approaches are crucial for validating proposed catalytic cycles and identifying key reactive species. For complex catalytic systems involving proline derivatives, a combination of advanced spectrometric and kinetic methods provides invaluable insight into the reaction pathways.
Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for studying reaction mechanisms by allowing for the direct transfer and detection of ionic species from a reacting solution into the gas phase of a mass spectrometer. beilstein-journals.org This technique is particularly well-suited for organocatalysis, where reactive intermediates are often transient and present in low concentrations. researchgate.net
In the context of proline-catalyzed reactions, such as the aldol (B89426) reaction, ESI-MS and its tandem version (ESI-MS/MS) have been successfully used to intercept and characterize all proposed intermediates of the widely accepted enamine mechanism. uni-oldenburg.dersc.org This mechanism involves the formation of a carbinolamine adduct between the proline catalyst and a ketone, which then dehydrates to form a nucleophilic enamine. rsc.org This enamine subsequently attacks an aldehyde, and the resulting adduct is hydrolyzed to yield the product and regenerate the catalyst. uni-oldenburg.de ESI-MS studies have provided the first unequivocal experimental evidence for these transient species by detecting their corresponding protonated or sodiated ions. uni-oldenburg.de
To facilitate detection by ESI-MS, researchers have developed "charge-tagged" proline derivatives. For instance, a 4-hydroxy-L-proline derivative featuring a charged 1-ethylpyridinium-4-phenoxy substituent was synthesized to enhance the ESI signal for all catalyst-derived species. beilstein-journals.orgresearchgate.net This approach, using a rigid phenoxy-based linker to distance the charge from the catalytic center, proved effective in studying the inverse aldol reaction and allowed for the detection of two key intermediates consistent with the List-Houk mechanism for enamine catalysis. beilstein-journals.orgresearchgate.net A similar strategy could be applied to derivatives of (4R)-1-Boc-4-phenoxy-D-proline to investigate its catalytic behavior.
| Proposed Intermediate | Description | Observed Ion (example) | m/z (mass-to-charge ratio) |
|---|---|---|---|
| Proline/Acetone (B3395972) Adduct | Initial adduct formation | [Pro-Acetone + H]⁺ | 174 |
| Enamine | Key nucleophilic intermediate | [Enamine + H]⁺ | 156 |
| Enamine/Aldehyde Adduct | Post C-C bond formation | [Enamine-Benzaldehyde + H]⁺ | 262 |
| Hydrated Adduct | Precursor to product release | [Enamine-Benzaldehyde-H₂O + Na]⁺ | 302 |
Kinetic studies are essential for understanding reaction rates, determining the order of reaction with respect to each component, and identifying the rate-determining step (RDS) of a catalytic cycle. researchgate.net For proline-catalyzed reactions, there has been considerable discussion regarding the RDS, with evidence pointing towards either the enamine formation step or the subsequent carbon-carbon bond-forming step, depending on the specific substrates and reaction conditions. researchgate.netnih.gov
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental studies, offering insights into aspects of reaction mechanisms that are difficult or impossible to observe directly, such as the precise structures and energetics of transition states. diva-portal.org
Density Functional Theory (DFT) has become the method of choice for modeling complex organic reactions due to its favorable balance of computational cost and accuracy. diva-portal.orgresearchgate.net For proline-catalyzed reactions, DFT calculations have been instrumental in mapping out potential energy surfaces for entire catalytic cycles. researchgate.netrsc.org
These calculations can elucidate the mechanism for stereoselectivity by comparing the activation energies of transition states leading to different stereoisomers. nih.gov For example, in the proline-catalyzed aldol reaction, the favored transition state often involves a hydrogen bond between the proline's carboxylic acid group and the aldehyde's carbonyl oxygen, which serves to activate the electrophile and rigidly orient the reactants. researchgate.netresearchgate.net The energy difference between the competing transition states (e.g., leading to Re vs. Si face attack) can be correlated with the experimentally observed enantiomeric excess (% ee). nih.gov DFT studies have successfully predicted the stereochemical outcomes of complex aldol reactions, demonstrating the predictive power of modern computational methods. nih.gov
| Computational Method | Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) | Corresponds to |
|---|---|---|---|---|
| B3LYP/6-311++G(d,p) | TS-(R) | -1258.113061 | 0.00 | Major Enantiomer |
| B3LYP/6-311++G(d,p) | TS-(S) | -1258.110595 | 1.55 | Minor Enantiomer |
Proline derivatives are not static entities; the pyrrolidine (B122466) ring exists in a dynamic equilibrium between different puckered conformations (e.g., envelope and twist forms). nih.gov The specific conformation of the catalyst can significantly influence its catalytic activity and selectivity. Molecular dynamics (MD) simulations are used to explore these conformational landscapes in solution, providing a dynamic picture of the catalyst's behavior. chemrxiv.org
MD simulations can reveal the preferential orientations of catalyst side chains and their interactions with solvent molecules and reactants. chemrxiv.org For instance, in studies of proline-functionalized metal-organic frameworks (MOFs), all-atom MD simulations were used to investigate the spatial arrangement of the proline groups and the mobility of guest molecules within the porous framework, which are critical factors for catalytic efficiency. chemrxiv.org For a molecule like this compound, MD simulations could predict the preferred orientation of the bulky phenoxy group and how it might influence the accessibility of the catalytic site.
Quantum chemical calculations provide fundamental information about a molecule's electronic structure, which governs its reactivity. diva-portal.orgnih.gov These calculations can determine properties such as atomic charges, electrostatic potentials, and the energies and shapes of frontier molecular orbitals (i.e., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
In the context of enamine catalysis, the energy of the HOMO of the enamine intermediate is directly related to its nucleophilicity. ibs.re.kr Quantum calculations can be used to assess how substituents on the proline ring, such as the phenoxy group in this compound, affect the electronic properties and thus the reactivity of the key enamine intermediate. By comparing the calculated electronic structures of different catalyst derivatives, researchers can make rational predictions about their potential catalytic performance, guiding the synthesis of new and improved organocatalysts. ibs.re.krnih.gov
Conformational Analysis and Stereoelectronic Effects in 4r 1 Boc 4 Phenoxy D Proline Derivatives
Pyrrolidine (B122466) Ring Pucker and Preferred Conformations (e.g., Exo/Endo)
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. This nomenclature describes the positioning of the Cγ carbon relative to the plane defined by the other four ring atoms, particularly in relation to the carboxyl group. In the Cγ-exo pucker, the Cγ atom is displaced on the side opposite to the carboxyl group, while in the Cγ-endo pucker, it is on the same side.
For 4-substituted prolines, the nature and stereochemistry of the substituent at the C4 position are critical determinants of the preferred ring pucker. nih.govwisc.edu In the case of (4R)-substituted prolines with an electron-withdrawing substituent, such as the phenoxy group in (4R)-1-Boc-4-phenoxy-D-proline, a strong preference for the Cγ-exo conformation is observed. wisc.edukvinzo.com This preference is driven by stereoelectronic effects, specifically the gauche effect, which favors a conformation where the electron-withdrawing group is in a pseudo-axial orientation. nih.govwisc.edu This arrangement allows for stabilizing hyperconjugative interactions between the σ* orbital of the C-O bond (of the phenoxy group) and the σ orbitals of adjacent C-H bonds on the pyrrolidine ring. nih.gov
The Cγ-exo pucker is associated with a trans amide bond conformation (ω ≈ 180°), which is generally favored in peptides. nih.gov Conversely, the Cγ-endo pucker is more commonly associated with a cis amide bond. nih.gov Therefore, the 4R-phenoxy substituent in this compound plays a crucial role in predisposing the molecule to adopt a Cγ-exo ring pucker and a trans amide bond.
| Substituent at C4 | Stereochemistry | Preferred Ring Pucker | Driving Force | Associated Amide Bond Conformation |
|---|---|---|---|---|
| Electron-withdrawing (e.g., -OPh, -F, -OH) | 4R | Cγ-exo | Stereoelectronic (gauche effect) | trans |
| Electron-withdrawing (e.g., -F) | 4S | Cγ-endo | Stereoelectronic (gauche effect) | cis |
| Bulky alkyl (e.g., -tBu) | 4R | Cγ-endo | Steric hindrance | - |
| Bulky alkyl (e.g., -tBu) | 4S | Cγ-exo | Steric hindrance | - |
Stereochemical Influence of the 4-Phenoxy Moiety on Molecular Conformation
The 4-phenoxy group in this compound exerts a significant stereochemical influence that extends beyond dictating the ring pucker. Its presence introduces a bulky and electronically distinct substituent that can engage in various non-covalent interactions, further shaping the molecule's three-dimensional structure.
Furthermore, the aromatic phenoxy group can participate in π-stacking interactions with other aromatic residues within a peptide sequence or with receptor binding pockets. The orientation of the phenoxy group is dictated by the rigid pyrrolidine ring, and its precise positioning can be critical for molecular recognition and biological activity. Studies on related 4-aryloxy-proline derivatives have shown that the nature and substitution pattern of the aryl ring can be fine-tuned to optimize these interactions. researchgate.net
Interplay between Conformation, Reactivity, and Stereoselectivity
The conformationally biased nature of this compound has profound implications for its reactivity and the stereoselectivity of reactions involving this molecule. The fixed Cγ-exo pucker exposes one face of the pyrrolidine ring while shielding the other, which can direct the approach of reagents in a stereospecific manner.
For instance, in peptide synthesis, the conformationally constrained nature of this proline derivative can influence the rate and efficiency of peptide bond formation. The pre-organized conformation can reduce the entropic penalty associated with adopting the correct geometry for reaction, potentially leading to faster coupling times.
Moreover, the stereoelectronic effects of the 4-phenoxy group can influence the reactivity of adjacent functional groups. The electron-withdrawing nature of the phenoxy group can affect the acidity of the α-proton and the nucleophilicity of the nitrogen atom, thereby modulating its reactivity in various chemical transformations.
The conformational rigidity and defined stereochemistry of this compound and its derivatives make them valuable building blocks in asymmetric synthesis. They can serve as chiral auxiliaries or be incorporated into chiral ligands and catalysts to induce high levels of stereoselectivity in a wide range of chemical reactions.
Advanced Spectroscopic (e.g., NMR, CD) and X-ray Crystallographic Studies for Structural Characterization
The detailed conformational analysis of this compound and its derivatives relies heavily on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of proline derivatives in solution. acs.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, provide information about scalar couplings and through-space proximities between protons. These data can be used to determine the ring pucker and the cis/trans ratio of the amide bond. rsc.orgnih.gov For example, the magnitude of the ³J(Hα-Hβ) coupling constants can be indicative of the ring pucker, while the chemical shift difference between the β and γ carbons (Δβ-γ) in ¹³C NMR can also distinguish between exo and endo puckers.
Circular Dichroism (CD) Spectroscopy is particularly useful for examining the secondary structure of peptides and proteins containing this compound. uni-regensburg.decreative-proteomics.com The incorporation of this conformationally constrained amino acid can induce or stabilize specific secondary structures, such as the PPII helix, which has a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm. nih.gov
X-ray Crystallography provides the most definitive structural information by revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov Crystal structures of (4R)-substituted proline derivatives have confirmed the strong preference for the Cγ-exo pucker. researchgate.netnih.gov These high-resolution structures serve as a benchmark for validating computational models and interpreting spectroscopic data. For example, the crystal structure of a peptide containing a 4R-substituted proline can directly visualize the ring pucker, the amide bond conformation, and any intramolecular interactions that stabilize the observed structure. researchgate.net
| Technique | Observable Parameter | Structural Information Gained |
|---|---|---|
| NMR Spectroscopy | ³J(Hα-Hβ) coupling constants, NOE contacts, Δβ-γ chemical shift difference | Pyrrolidine ring pucker (Exo/Endo), Amide bond conformation (cis/trans) |
| Circular Dichroism (CD) | Molar ellipticity at specific wavelengths (e.g., ~206 nm, ~228 nm) | Presence and type of secondary structure (e.g., PPII helix) |
| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, torsion angles | Precise 3D molecular structure, ring pucker, intermolecular interactions |
Emerging Research and Future Trajectories for 4r 1 Boc 4 Phenoxy D Proline Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For derivatives of proline, including (4R)-1-Boc-4-phenoxy-D-proline, future research will likely focus on developing more environmentally benign and efficient synthetic methods.
Another avenue for green synthesis is the exploration of biocatalysis . Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions. While specific enzymes for the direct phenoxylation of a proline ring at the 4-position may not be readily available, enzyme-catalyzed resolutions or modifications of precursor molecules could provide a sustainable route to the desired enantiomerically pure product.
Furthermore, the development of synthetic protocols in water or water/alcohol mixtures represents a significant step towards greener processes. Proline-catalyzed reactions, such as the aldol (B89426) reaction, have been successfully carried out in water/methanol (B129727) mixtures, demonstrating the feasibility of moving away from traditional dipolar aprotic solvents like DMSO and DMF. mdpi.com Research into adapting such solvent systems for the synthesis and application of this compound could significantly improve the environmental footprint of its production and use.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Phase-Transfer Catalysis (PTC) | Enantioselective synthesis from glycine (B1666218) Schiff base precursors. acs.orgnih.gov | Mild reaction conditions, reduced organic solvent use, access to both enantiomers. acs.org |
| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective functionalization of proline precursors. | High stereoselectivity, aqueous reaction media, biodegradable catalysts. |
| Alternative Solvent Systems | Utilizing water or water/methanol mixtures for key synthetic steps. mdpi.com | Reduced toxicity, improved safety profile, lower environmental impact. mdpi.com |
Expansion into Novel Asymmetric Transformations and Cascade Reactions
The rigid scaffold of proline and its derivatives has made them privileged structures in asymmetric organocatalysis. wikipedia.orglongdom.org this compound, with its specific stereochemistry and substitution, is a prime candidate for development into a novel organocatalyst.
Future research will likely explore the catalytic activity of this compound and its derivatives in a variety of asymmetric transformations . These could include aldol reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. mdpi.comwikipedia.orglongdom.orgwikipedia.orgnih.govillinois.edu The phenoxy group could play a crucial role in modulating the catalyst's solubility, stability, and steric environment, thereby influencing the stereochemical outcome of the reaction. For instance, proline sulfonamides have demonstrated the ability to construct all-carbon quaternary stereocenters with high enantioselectivity. nih.gov
The development of cascade reactions catalyzed by this compound derivatives is another exciting prospect. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical. nih.gov Proline-based catalysts have been successfully employed in cascade reactions to construct complex molecular architectures, such as pyrroloindolines, in a highly enantioselective manner. nih.gov The unique electronic and steric properties of the phenoxy substituent could be leveraged to design novel cascade sequences.
Furthermore, the synthesis of densely substituted, unnatural proline derivatives via [3+2] cycloaddition reactions has been shown to yield potent organocatalysts. rsc.orgnih.govthieme-connect.deacs.orgrsc.org Applying this strategy to precursors of this compound could lead to a new class of catalysts with unique reactivity and selectivity. rsc.org
| Asymmetric Transformation | Potential Role of this compound | Expected Outcome |
| Aldol Reaction | As an organocatalyst, with the phenoxy group influencing the transition state geometry. wikipedia.orgnih.gov | High enantioselectivity and diastereoselectivity in the formation of β-hydroxy carbonyl compounds. wikipedia.orgnih.gov |
| Mannich Reaction | Catalyzing the addition of enolizable carbonyls to imines. illinois.edu | Enantioselective synthesis of β-amino carbonyl compounds. illinois.edu |
| Cascade Reactions | Initiating a sequence of reactions to build molecular complexity in one pot. nih.gov | Efficient and stereocontrolled synthesis of complex heterocyclic scaffolds. nih.gov |
| [3+2] Cycloaddition | As a precursor to more complex, polysubstituted proline catalysts. rsc.orgnih.govthieme-connect.deacs.orgrsc.org | Novel organocatalysts with enhanced activity and selectivity. rsc.org |
Application in High-Throughput Screening and Combinatorial Chemistry
The structural rigidity and defined stereochemistry of the proline scaffold make it an excellent building block for the creation of combinatorial libraries of small molecules and peptidomimetics. This compound can serve as a versatile starting point for such libraries, which are essential for high-throughput screening (HTS) in drug discovery.
Future research will likely involve the use of solid-phase peptide synthesis (SPPS) to incorporate this compound into peptide chains. nih.govbiotage.comgoogle.comthieme-connect.de The phenoxy group can then be further functionalized, either on the solid support or after cleavage, to generate a diverse array of compounds. This "proline editing" approach allows for the systematic modification of a peptide scaffold to explore structure-activity relationships. nih.gov For instance, protected aminooxy-proline analogues have been developed for post-synthesis diversification through oxime formation with libraries of aldehydes. nih.gov
The development of libraries based on the this compound scaffold will enable the rapid screening of thousands of compounds for biological activity against various therapeutic targets. The conformational constraints imposed by the proline ring are particularly valuable in designing molecules that mimic or disrupt protein-protein interactions.
Exploration of Self-Assembled Systems and Supramolecular Catalysis
The field of supramolecular chemistry offers exciting opportunities for the application of this compound. The amphiphilic nature that can be imparted to proline derivatives by attaching hydrophobic groups makes them ideal candidates for self-assembly into well-defined nanostructures such as micelles, fibers, and hydrogels. acs.orgnih.govacs.orgacs.org
Future research could focus on synthesizing derivatives of this compound with appended hydrophobic chains to induce self-assembly in aqueous environments. These self-assembled systems can create unique microenvironments that can enhance catalytic activity and selectivity, a concept known as supramolecular catalysis . acs.orgnih.govacs.org For example, proline-derived gelators have been shown to act as efficient catalysts for the Henry nitroaldol reaction only when aggregated into fibrillar networks. nih.govacs.org
Furthermore, proline-functionalized nanoparticles represent another promising area. semanticscholar.orgacs.orgdntb.gov.uanih.govnih.govnih.gov By immobilizing this compound or its derivatives onto the surface of magnetic or metallic nanoparticles, it is possible to create highly active and recyclable catalysts. semanticscholar.orgdntb.gov.uanih.govnih.gov Proline-functionalized magnetic nanoparticles have been successfully used as catalysts for aldol reactions in water, combining the benefits of organocatalysis with the ease of separation of heterogeneous catalysts. semanticscholar.orgdntb.gov.uanih.govnih.gov
| Supramolecular System | Potential Application of this compound | Key Features |
| Hydrogels/Organogels | As a gelator, forming fibrillar networks that can act as catalysts. nih.govacs.org | Switchable catalytic activity based on sol-gel transition, creation of a unique reaction environment. nih.govacs.org |
| Micelles | As a surfactant, forming micelles that can catalyze reactions in aqueous media. acs.org | Enhanced reactivity and selectivity due to hydrophobic effects and substrate pre-concentration. acs.org |
| Functionalized Nanoparticles | As a ligand on the surface of magnetic or metallic nanoparticles. semanticscholar.orgacs.orgdntb.gov.uanih.govnih.govnih.gov | High catalytic activity, excellent recyclability, and potential for use in aqueous systems. semanticscholar.orgdntb.gov.uanih.govnih.gov |
Bioorthogonal Chemistry Applications Leveraging Functionalized Prolines
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Functionalized amino acids are key tools in this field, allowing for the labeling and imaging of proteins and other biomolecules in their native environment.
A significant future direction for this compound is its use as a scaffold for creating bioorthogonal chemical reporters . The phenoxy group is an ideal handle for introducing bioorthogonal functionalities, such as azides, alkynes, or tetrazines, through aromatic substitution reactions. These functionalized proline analogues could then be incorporated into proteins via metabolic labeling. For example, azido-proline has been successfully incorporated into collagen in live cells and subsequently labeled using strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgresearchgate.net
This approach would enable the specific labeling and visualization of proline-rich proteins, such as collagen, which is implicated in numerous physiological and pathological processes. rsc.org The development of a suite of this compound derivatives bearing different bioorthogonal handles would provide a powerful toolkit for chemical biologists to study protein dynamics and function in living organisms. rsc.orgresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for (4R)-1-Boc-4-phenoxy-D-proline while ensuring stereochemical purity?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as Boc-protected D-proline derivatives and phenoxy coupling agents. Use chiral HPLC or polarimetry to monitor enantiomeric excess during each step . For Boc protection, employ tert-butoxycarbonyl anhydride in a dichloromethane/water biphasic system with catalytic DMAP (referencing analogous proline derivatives in ). Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, as proline derivatives are prone to epimerization under basic conditions. Validate purity via (e.g., absence of diastereomeric peaks at δ 1.4–1.5 ppm for Boc groups) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine multiple orthogonal methods:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to confirm enantiopurity (>98% ee) .
- NMR Spectroscopy : Compare chemical shifts of the 4-phenoxy group (δ 115–125 ppm) with literature values for analogous compounds ().
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 335.2 (CHNO).
- Resolution of Contradictions : If discrepancies arise (e.g., unexpected splitting), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to:
- Temperature : 40°C, 60°C, and 25°C (control) for 4 weeks.
- Humidity : 75% RH in a desiccator with saturated NaCl solution.
- Light : UV-Vis irradiation (320–400 nm) for 48 hours.
Analyze degradation products via LC-MS and quantify residual parent compound using a calibrated HPLC method. Report degradation pathways (e.g., Boc deprotection or phenoxy oxidation) and recommend storage at -20°C in amber vials .
Advanced Research Questions
Q. What computational strategies can predict the conformational flexibility of this compound in solution, and how do these impact its reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model rotational barriers of the phenoxy group and Boc moiety. Compare with NOESY NMR data to validate intramolecular interactions (e.g., steric hindrance between the phenoxy ring and proline backbone). Use molecular dynamics simulations in explicit solvent (e.g., water/DMSO) to assess solvent-driven conformational changes, which may influence nucleophilic acyl substitution reactions .
Q. How can researchers resolve contradictions between observed biological activity and computational docking predictions for this compound in enzyme inhibition studies?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states of active-site residues (e.g., Asp/His in proteases) and include explicit water molecules in AutoDock Vina or Schrödinger Glide.
- Experimental Validation : Conduct kinetic assays (e.g., IC) under physiologically relevant pH and temperature. Use site-directed mutagenesis to confirm binding residues.
- Data Integration : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses if discrepancies persist (e.g., off-target effects) .
Q. What strategies are effective for scaling up the synthesis of this compound without compromising stereoselectivity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during Boc protection, reducing racemization risk.
- Catalytic Optimization : Screen chiral catalysts (e.g., Cinchona alkaloids) for asymmetric induction during phenoxy group coupling.
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
